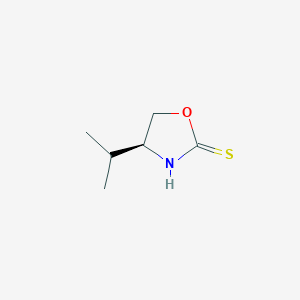

(S)-4-Isopropyloxazolidine-2-thione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (S)-4-Isopropyloxazolidine-2-thione and its derivatives involves multi-component reactions and innovative methodologies. For instance, a one-pot synthesis approach has been reported for creating 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, showcasing the compound's synthetic accessibility and versatility (Cunico et al., 2007). Additionally, novel thiazolidine-4-one derivatives have been synthesized from ibuprofen, highlighting the compound's potential in creating biologically active molecules (Vasincu et al., 2014).

Molecular Structure Analysis

The molecular structure of (S)-4-Isopropyloxazolidine-2-thione derivatives has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their structural intricacies (Cunico et al., 2007).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, demonstrating their reactivity and functional utility. For example, a stereoselective aminolysis reaction involving 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has been utilized for the synthesis of optically active amides, showcasing the compound's potential in stereoselective synthesis (Jeong & Park, 1989).

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Titanium-Mediated Aldol Reactions : This compound serves as an effective chiral auxiliary in titanium-mediated aldol reactions. It is particularly noted for its role in the enantioselective synthesis of (R)-baclofen (Khatik, Khurana, Kumar, & Nair, 2011).

Structural Studies : X-ray structures of substituted thiazolidine-2-thiones, including (S)-4-Isopropyloxazolidine-2-thione, have been analyzed to understand their structural properties (Laknifli, Pierrot, Chanon, & Chanon, 1995).

Antifungal Activity : Derivatives of 1,3-thiazolidine-2-thione, similar in structure to (S)-4-Isopropyloxazolidine-2-thione, demonstrate strong antifungal activity against various pathogenic fungi (Chen, Du, Liu, Wang, Li, & Xu, 2015).

Increased Antioxidant Potential : New derivatives of 1,3-thiazolidine-4-one, related to (S)-4-Isopropyloxazolidine-2-thione, show enhanced antioxidant potential. These compounds are being explored for potential anti-inflammatory drug applications (Vasincu, Apotrosoaei, Pânzariu, Buron, Routier, & Profire, 2014).

Synthesis of Polymeric Anticancer Drugs : Water-soluble poly[N-(2-hydroxypropyl)methacrylamide] copolymers with thiazolidine-2-thione reactive groups, related to (S)-4-Isopropyloxazolidine-2-thione, are suitable for the synthesis of targeted polymeric anticancer drugs and bioactive compounds (Šubr & Ulbrich, 2006).

Inhibition of Mild Steel Corrosion : 4,4-Dimethyloxazolidine-2-thione, a compound related to (S)-4-Isopropyloxazolidine-2-thione, effectively inhibits mild steel corrosion in hydrochloric acid solutions, demonstrating over 82% inhibition efficiency (Musa, Kadhum, Mohamad, Rahoma, & Mesmari, 2010).

Wirkmechanismus

Target of Action:

The primary target of this compound is the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . RNase H is an enzyme involved in the degradation of RNA within the RNA-DNA hybrid during viral replication. By inhibiting RNase H, this compound disrupts the viral life cycle.

Mode of Action:

Here’s how “(S)-4-Isopropyloxazolidine-2-thione” interacts with its target:

Eigenschaften

IUPAC Name |

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRDXQWBLPPFPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004580 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84272-19-5 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)

![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)